3-Chloro-7-methoxyquinoline
Overview
Description
3-Chloro-7-methoxyquinoline is an organic compound belonging to the quinoline family, characterized by a chlorine atom at the third position and a methoxy group at the seventh position on the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Mechanism of Action
- It primarily targets vascular endothelial growth factor (VEGF) receptors, specifically VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) .
Target of Action
Mode of Action
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-methoxyquinoline typically involves the chlorination of 7-methoxyquinoline. One common method is the reaction of 7-methoxyquinoline with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom at the third position with a chlorine atom .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-7-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: 3-Chloro-7-hydroxyquinoline.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
3-Chloro-7-methoxyquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including anticancer and antimicrobial agents.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: It is used in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
3-Chloroquinoline: Lacks the methoxy group, resulting in different chemical properties and biological activities.
7-Methoxyquinoline: Lacks the chlorine atom, affecting its reactivity and applications.
3-Chloro-4-methoxyquinoline: The position of the methoxy group is different, leading to variations in its chemical behavior.
Uniqueness: 3-Chloro-7-methoxyquinoline is unique due to the specific positioning of the chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of pharmaceuticals and other organic molecules .
Properties
IUPAC Name |
3-chloro-7-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEDEQPANBVNRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733762 | |
Record name | 3-Chloro-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858279-19-3 | |
Record name | 3-Chloro-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-7-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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